molecular formula C9H6F2N2O2 B13111029 2(1H)-Quinoxalinone, 7-(difluoromethoxy)-

2(1H)-Quinoxalinone, 7-(difluoromethoxy)-

Cat. No.: B13111029
M. Wt: 212.15 g/mol
InChI Key: IPZOJRVGSUFNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethoxy)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family These compounds are known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C–H functionalization, which can be achieved through various catalytic and non-catalytic processes. For instance, transition metal-free C-3 functionalization has been developed as a sustainable protocol, providing an environmentally benign synthetic route .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of visible light and electrochemical catalysis are some of the modern techniques employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)quinoxalin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo C–H functionalization, leading to the formation of various derivatives with enhanced biological activities . The presence of the difluoromethoxy group plays a crucial role in modulating its reactivity and interactions with biological targets.

Comparison with Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound without the difluoromethoxy group.

    7-Methoxyquinoxalin-2(1H)-one: Similar structure but with a methoxy group instead of difluoromethoxy.

    7-Chloroquinoxalin-2(1H)-one: Contains a chlorine atom at the 7th position.

Uniqueness: This modification can lead to improved biological activities and better performance in various applications compared to its analogs .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

7-(difluoromethoxy)-1H-quinoxalin-2-one

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14)

InChI Key

IPZOJRVGSUFNTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=O)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.